molecular formula C9H11F3N2O2S B3143866 Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- CAS No. 53823-46-4

Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro-

Cat. No.: B3143866
CAS No.: 53823-46-4
M. Wt: 268.26 g/mol
InChI Key: MVVQDQQIFUIPRT-UHFFFAOYSA-N
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Description

Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- is a complex organic compound with a unique structure that includes a methanesulfonamide group, an amino group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-amino-2,4-dimethylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the methanesulfonamide intermediate, which is then reacted with trifluoromethyl iodide under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target molecules. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-
  • Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trichloro-
  • Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-difluoro-

Uniqueness

Methanesulfonamide,N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

N-(5-amino-2,4-dimethylphenyl)-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S/c1-5-3-6(2)8(4-7(5)13)14-17(15,16)9(10,11)12/h3-4,14H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVQDQQIFUIPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)NS(=O)(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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